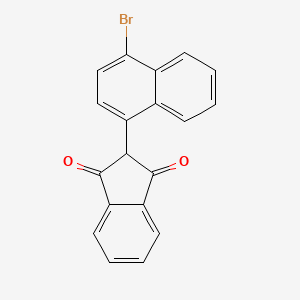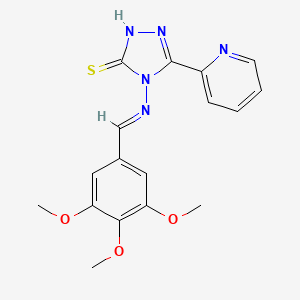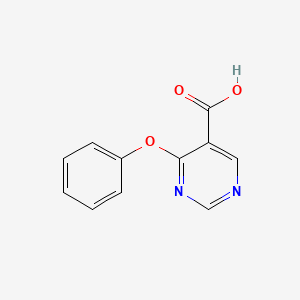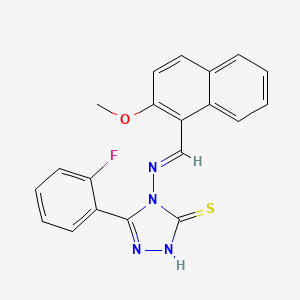
2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione: , also known by its systematic name 1-(4-Bromonaphthalen-1-yl)ethanone , is a chemical compound with the molecular formula C₁₂H₉BrO . It features a naphthalene ring substituted with a bromine atom and a carbonyl group. The compound’s linear structure is as follows:
Structure:C₁₂H₉BrO
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of 2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione. One common method involves the acylation of 4-bromonaphthalene using acetic anhydride or acetyl chloride. The reaction proceeds under mild conditions and yields the desired product.
Reaction Conditions: The acylation reaction typically occurs in an organic solvent (such as dichloromethane or toluene) with a Lewis acid catalyst (such as aluminum chloride). After the reaction, purification by chromatography (using petroleum ether/ether as the eluent) provides the compound in reasonable yields.
Industrial Production: While not widely used industrially, this compound can be synthesized on a larger scale using similar methods. its primary applications are in research and development.
化学反応の分析
Reactivity: The compound can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles.
Reduction reactions: The carbonyl group may be reduced to an alcohol.
Oxidation reactions: The compound can be oxidized to form a carboxylic acid.
Bromination: N-bromosuccinimide (NBS) or bromine in an inert solvent.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Major Products: The major products depend on the specific reaction conditions. For example:
- Bromination yields 2-(4-bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione.
- Reduction produces the corresponding alcohol.
- Oxidation leads to the carboxylic acid derivative.
科学的研究の応用
2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Materials Science: In the design of functional materials.
Pharmacology: As a potential drug scaffold.
作用機序
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects. Further research is needed to elucidate its precise mechanisms.
類似化合物との比較
While 2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione is unique due to its bromine substitution pattern, similar compounds include other naphthalene derivatives and indene-based molecules.
特性
分子式 |
C19H11BrO2 |
|---|---|
分子量 |
351.2 g/mol |
IUPAC名 |
2-(4-bromonaphthalen-1-yl)indene-1,3-dione |
InChI |
InChI=1S/C19H11BrO2/c20-16-10-9-13(11-5-1-2-6-12(11)16)17-18(21)14-7-3-4-8-15(14)19(17)22/h1-10,17H |
InChIキー |
GLRXUMBYFBHZAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12007120.png)


![6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione](/img/structure/B12007128.png)
![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
![N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12007142.png)
![[1,3]Thiazolo[5,4-F]quinolin-2-amine](/img/structure/B12007151.png)

![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B12007174.png)
![1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007187.png)
